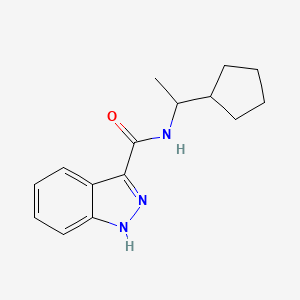
4,5-difluoro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-difluoro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid (also known as DIF-2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DIF-2 is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The exact mechanism of action of DIF-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. DIF-2 has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer progression. DIF-2 also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DIF-2 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DIF-2 also exhibits anti-microbial activity against various bacterial and fungal strains. DIF-2 has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, making it a potential candidate for the development of novel anti-microbial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIF-2 is its potent biological activity, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of DIF-2 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of DIF-2 can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research involving DIF-2. One area of interest is the development of novel anti-cancer drugs based on the structure of DIF-2. Researchers could also investigate the potential use of DIF-2 as an anti-inflammatory or anti-microbial agent. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DIF-2 and its potential interactions with other signaling pathways. Finally, researchers could explore ways to improve the solubility and stability of DIF-2 to facilitate its use in various experimental settings.
In conclusion, 4,5-difluoro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid (DIF-2) is a promising chemical compound that exhibits a wide range of biological activities. Its potential applications in anti-cancer, anti-inflammatory, and anti-microbial therapy make it a valuable tool for scientific research. While there are some limitations to working with DIF-2, its potent biological activity and potential for future research make it an exciting area of study.
Synthesemethoden
The synthesis of DIF-2 involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with imidazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography. The yield of DIF-2 is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DIF-2 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is anti-cancer therapy. Studies have shown that DIF-2 exhibits potent anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. DIF-2 induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.
Eigenschaften
IUPAC Name |
4,5-difluoro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O4S/c11-6-1-5(10(16)17)8(2-7(6)12)15-20(18,19)9-3-13-4-14-9/h1-4,15H,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEQOYLLCPOWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)NS(=O)(=O)C2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)
